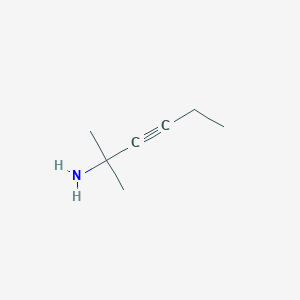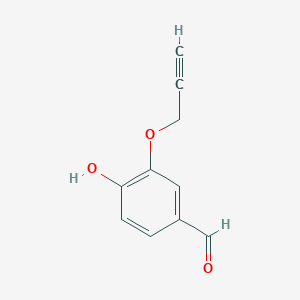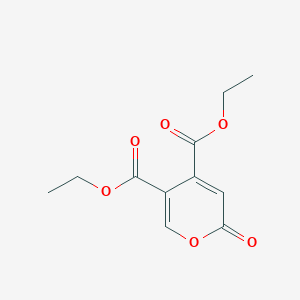![molecular formula C14H19N B13466710 N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-ethylbicyclo[111]pentan-1-amine is a bicyclic amine that has garnered attention in the scientific community due to its unique structure and potential applications This compound is characterized by a bicyclo[111]pentane core, which imparts significant strain and reactivity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the strained bicyclic structure.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclo[1.1.1]pentane core.
Introduction of the ethyl group: This can be accomplished through an alkylation reaction using an ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The benzyl and ethyl groups can further influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-ethylbicyclo[1.1.1]pentan-1-amine: Lacks the benzyl group, resulting in different chemical properties and applications.
N-benzylbicyclo[1.1.1]pentan-1-amine:
Uniqueness
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both benzyl and ethyl groups, which impart distinct chemical properties and potential applications. Its bicyclic structure also sets it apart from other amines, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C14H19N/c1-2-15(14-8-13(9-14)10-14)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Clave InChI |
ALSRWFMGQJWQCV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C23CC(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


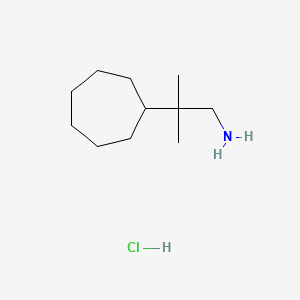
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
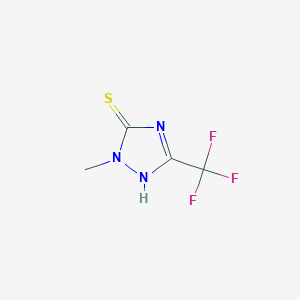
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

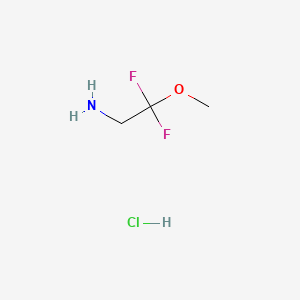
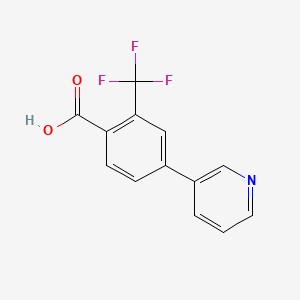
![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
